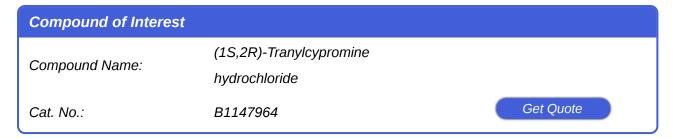


A Comprehensive Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Tranylcypromine hydrochloride is a potent small molecule with significant applications in neuroscience and oncology research. As a stereoisomer of the well-known antidepressant tranylcypromine, this compound exhibits distinct pharmacological activities, primarily as an irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This technical guide provides an in-depth overview of its chemical properties, mechanisms of action, and relevant experimental protocols for researchers in drug development.

Chemical and Physical Properties

(1S,2R)-Tranylcypromine hydrochloride is the hydrochloride salt of the (1S,2R) enantiomer of tranylcypromine. Its chemical and physical properties are summarized in the table below.



Property	Value
CAS Number	4548-34-9[1]
Molecular Formula	C9H12CIN
Molecular Weight	169.65 g/mol [1]
Synonyms	(1S,2R)-SKF 385 hydrochloride[1]
Appearance	Crystalline solid
Solubility	Soluble in water and DMSO[2]

Mechanism of Action

(1S,2R)-Tranylcypromine hydrochloride exerts its biological effects through the irreversible inhibition of two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By irreversibly inhibiting MAO, tranylcypromine leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its antidepressant effects.[4]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Tranylcypromine has been identified as a potent inhibitor of LSD1.[2][5] The inhibition of LSD1 by tranylcypromine leads to alterations in histone methylation patterns and subsequent changes in gene transcription. This mechanism is of significant interest in the context of cancer therapy, as LSD1 is often overexpressed in various tumors.

Signaling Pathways

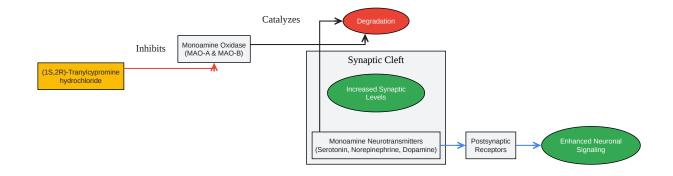


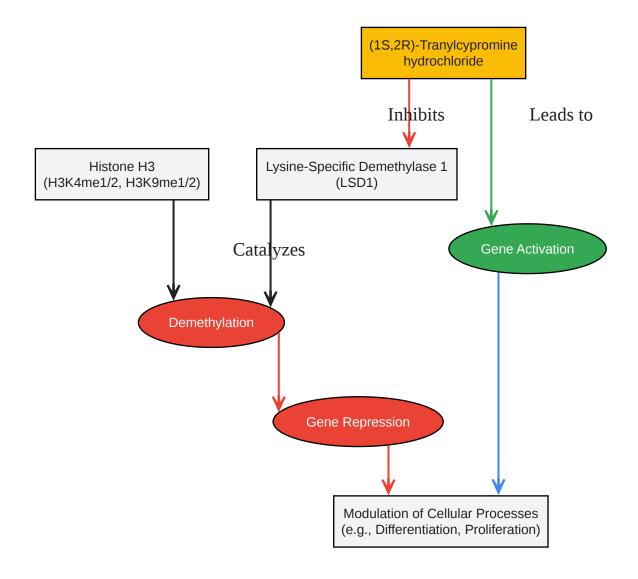
The dual inhibitory activity of **(1S,2R)-Tranylcypromine hydrochloride** impacts multiple signaling pathways.

Monoaminergic Signaling Pathway

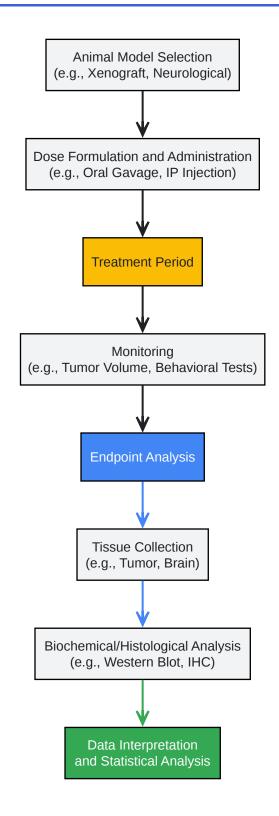
The inhibition of MAO by tranylcypromine directly modulates the monoaminergic signaling pathway. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling cascades.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. psychotropical.com [psychotropical.com]
- 2. Tranylcypromine Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tranylcypromine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tranylcypromine Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (1S,2R)-Tranylcypromine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147964#1s-2r-tranylcypromine-hydrochloride-casnumber-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com